molecular formula C12H18O2 B14347671 {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene CAS No. 94744-41-9

{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene

Cat. No.: B14347671
CAS No.: 94744-41-9
M. Wt: 194.27 g/mol
InChI Key: KTGOPTFFAHMANK-UHFFFAOYSA-N
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Description

{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of a benzene ring substituted with a 2-[(2-methoxypropan-2-yl)oxy]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene typically involves the reaction of benzene with 2-[(2-methoxypropan-2-yl)oxy]ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5OH+ClCH2CH2OCH2C(CH3)2OCH3C6H5OCH2CH2OCH2C(CH3)2OCH3+HCl\text{C}_6\text{H}_5\text{OH} + \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{C(CH}_3\text{)}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OCH}_2\text{C(CH}_3\text{)}_2\text{OCH}_3 + \text{HCl} C6​H5​OH+ClCH2​CH2​OCH2​C(CH3​)2​OCH3​→C6​H5​OCH2​CH2​OCH2​C(CH3​)2​OCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The ether group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ether derivatives with different alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions. Its ether group can be modified to create enzyme inhibitors or activators.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They may exhibit anti-inflammatory or anticancer properties.

Industry

Industrially, the compound is used in the manufacture of polymers and resins. Its unique structure imparts desirable properties, such as flexibility and durability, to the final products.

Mechanism of Action

The mechanism of action of {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or van der Waals interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • (S)-3-[1-(Dimethylamino)ethyl]phenol

Uniqueness

Compared to similar compounds, {2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene is unique due to its specific ether linkage and the presence of a methoxypropan-2-yl group. This structure imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.

Properties

CAS No.

94744-41-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(2-methoxypropan-2-yloxy)ethylbenzene

InChI

InChI=1S/C12H18O2/c1-12(2,13-3)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

KTGOPTFFAHMANK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OC)OCCC1=CC=CC=C1

Origin of Product

United States

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